molecular formula C39H48O13 B593446 [7,9,10,13-tetraacetyloxy-4-(acetyloxymethyl)-2-hydroxy-8,12,15,15-tetramethyl-5-bicyclo[9.3.1]pentadeca-3,8,11-trienyl] 3-phenylprop-2-enoate CAS No. 259678-73-4

[7,9,10,13-tetraacetyloxy-4-(acetyloxymethyl)-2-hydroxy-8,12,15,15-tetramethyl-5-bicyclo[9.3.1]pentadeca-3,8,11-trienyl] 3-phenylprop-2-enoate

Cat. No.: B593446
CAS No.: 259678-73-4
M. Wt: 724.8
InChI Key: QYFRCODLYCJJNA-IRKKXACWSA-N
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Description

2-Deacetyltaxuspine X is a natural compound that belongs to the chemical family of Diterpenoids . It is extracted from the branches of Taxus sumatrana . The molecular formula of 2-Deacetyltaxuspine X is C39H48O13 and it has a molecular weight of 724.79 .


Molecular Structure Analysis

The IUPAC name of 2-Deacetyltaxuspine X is [7,9,10,13-tetraacetyloxy-4-(acetyloxymethyl)-2-hydroxy-8,12,15,15-tetramethyl-5-bicyclo[9.3.1]pentadeca-3,8,11-trienyl] 3-phenylprop-2-enoate . The InChI and Canonical SMILES strings provide a textual representation of the compound’s molecular structure .


Physical and Chemical Properties Analysis

2-Deacetyltaxuspine X is a powder in appearance . It has a density of 1.3±0.1 g/cm3 . The boiling point is 770.7±60.0 °C at 760 mmHg . The flash point is 226.9±26.4 °C .

Scientific Research Applications

  • Antidepressant-Like Effects of Histone Deacetylase Inhibitors : A study by Schroeder et al. (2007) found that the histone deacetylase inhibitor sodium butyrate (SB) exhibited antidepressant-like effects in mice, suggesting potential therapeutic benefits in treating depression (Schroeder et al., 2007).

  • Chemical Phylogenetics of Histone Deacetylases : Bradner et al. (2010) conducted a phylogenetic analysis of histone deacetylases (HDACs) and their inhibitors, revealing unexpected isoform selectivity among compounds. This suggests the need for a more informed use of HDAC inhibitors in therapeutics (Bradner et al., 2010).

  • Therapeutic Application of HDAC Inhibitors for CNS Disorders : Kazantsev and Thompson (2008) reviewed the therapeutic potential of HDAC inhibitors for central nervous system disorders like Rubinstein–Taybi syndrome, Rett syndrome, and Huntington's disease (Kazantsev & Thompson, 2008).

  • Histone Deacetylase Inhibitors in Neurodegenerative Disorders : Hahnen et al. (2008) found that HDAC inhibitors could be promising for the treatment of neurodegenerative disorders due to their neuroprotective mechanisms, with clinical trials underway for diseases like Huntington's disease and amyotrophic lateral sclerosis (Hahnen et al., 2008).

Properties

IUPAC Name

[7,9,10,13-tetraacetyloxy-4-(acetyloxymethyl)-2-hydroxy-8,12,15,15-tetramethyl-5-bicyclo[9.3.1]pentadeca-3,8,11-trienyl] 3-phenylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H48O13/c1-21-32(48-24(4)41)18-30-31(45)17-29(20-47-23(3)40)34(52-35(46)16-15-28-13-11-10-12-14-28)19-33(49-25(5)42)22(2)37(50-26(6)43)38(51-27(7)44)36(21)39(30,8)9/h10-17,30-34,38,45H,18-20H2,1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYFRCODLYCJJNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=C(C(CC(C(=CC(C(C2(C)C)CC1OC(=O)C)O)COC(=O)C)OC(=O)C=CC3=CC=CC=C3)OC(=O)C)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H48O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

724.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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